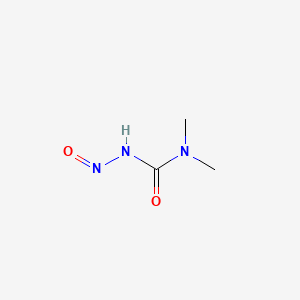
N-Dimethyl-N-nitroso urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethylnitrosourea is a chemical compound with the molecular formula C3H7N3O2. It belongs to the class of nitrosoureas, which are known for their alkylating properties. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dimethylnitrosourea can be synthesized through several methods. One common approach involves the reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in the presence of a solvent such as water. The reaction is typically carried out in a potassium fluoride-water system, which helps to maintain the pH and inhibit secondary reactions. The yield of this method can reach up to 79.1%, with a product purity of over 99% .
Industrial Production Methods: For industrial production, the synthesis of N,N’-Dimethylnitrosourea often involves the use of ammonia gas as an amination reagent, followed by methylation and nitration reactions. Sulfuric acid is commonly used as a catalyst and reaction solvent, which helps to lower the raw material cost and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethylnitrosourea undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous basic solutions, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation and Substitution: These reactions typically involve nucleophilic attack at the carbonyl carbon, with different reagents and conditions depending on the desired products.
Major Products: The major products formed from these reactions include arylcarbamate ions and N-nitrosamino fragments, which are of interest in various chemical and biological studies .
Applications De Recherche Scientifique
N,N’-Dimethylnitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It serves as an intermediate in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of N,N’-Dimethylnitrosourea involves DNA alkylation. The compound forms DNA-DNA cross-links and alkylates the N-7 position of guanine, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a valuable agent in chemotherapy .
Comparaison Avec Des Composés Similaires
- Carmustine
- Lomustine
- Semustine
- Streptozocin
- Ethylnitrosourea
- Fotemustine
- Nimustine
- Ranimustine
Uniqueness: N,N’-Dimethylnitrosourea is unique due to its specific alkylating properties and its ability to induce mutations effectively. Compared to other nitrosoureas, it has a higher purity and yield in synthesis, making it more efficient for industrial and research applications .
Propriétés
Numéro CAS |
55120-47-3 |
|---|---|
Formule moléculaire |
C3H7N3O2 |
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
1,1-dimethyl-3-nitrosourea |
InChI |
InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8) |
Clé InChI |
VSMLKOBHLXAHFD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN=O |
SMILES canonique |
CN(C)C(=O)NN=O |
Key on ui other cas no. |
55120-47-3 |
Synonymes |
1,3-dimethyl-1-nitrosourea dimetinur N,N'-dimethylnitrosourea nitrosodimethylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















